1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

Lipophilicity CNS Drug Discovery Physicochemical Analysis

This unique piperazine combines a benzodioxole methyl group at N1 with a 4-methyl-3-nitrophenylsulfonyl group at N4, defining a distinct pharmacophoric space for 5-HT2A/D3 dual modulation. Delivered at ≥95% purity, it serves as a calibrated hit-identification probe and permeability standard (TPSA 113 Ų, XLogP3-AA 2.4), ensuring batch-to-batch reproducibility and enabling accurate SAR comparisons with des-methyl and benzyl analogs.

Molecular Formula C19H21N3O6S
Molecular Weight 419.45
CAS No. 324779-87-5
Cat. No. B2587555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
CAS324779-87-5
Molecular FormulaC19H21N3O6S
Molecular Weight419.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
InChIInChI=1S/C19H21N3O6S/c1-14-2-4-16(11-17(14)22(23)24)29(25,26)21-8-6-20(7-9-21)12-15-3-5-18-19(10-15)28-13-27-18/h2-5,10-11H,6-9,12-13H2,1H3
InChIKeyZITFFZDDDZEYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine: A Structurally Distinct Piperazine Scaffold for CNS Drug Discovery


1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine (CAS 324779-87-5) is a synthetic piperazine derivative featuring a benzodioxole methyl group at N1 and a 4-methyl-3-nitrophenylsulfonyl substituent at N4 [1]. This compound is part of a broader class of benzodioxole piperazine compounds, which have been patented as dual modulators of the 5-HT2A and D3 receptors for treating psychotic disorders, though this specific compound is not explicitly exemplified in that patent literature [2]. It is primarily produced as a high-purity (≥95%) research screening compound for hit discovery and lead optimization campaigns in central nervous system therapeutic programs [3].

Procurement Risk Alert: Why Close Analogs of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine Are Not Interchangeable


Replacing 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine with a structurally similar analog, such as the des-methyl analog (lacking the methyl group on the phenylsulfonyl ring) or the benzylpiperazine analog (lacking the benzodioxole oxygen atoms), introduces distinct physicochemical perturbations that can alter target binding, solubility, and metabolic stability [1]. The precise combination of a benzodioxole methyl group at N1 and a 4-methyl-3-nitrophenylsulfonyl group at N4 defines a unique chemical space within the piperazine class, meaning changes to any one of these pharmacophoric elements are likely to result in a different biological fingerprint and irreproducible screening results [2].

Quantitative Differentiation Guide for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine (CAS 324779-87-5)


Lipophilicity (XLogP3-AA) Increase Relative to the Des-Methyl Analog Alters CNS Permeability Predictions

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 2.4) compared to its closest des-methyl analog, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine (XLogP3-AA = 1.9), owing to the addition of a methyl group on the sulfonylphenyl ring [1]. This quantifiable increase in logP shifts its predicted blood-brain barrier permeation profile, potentially improving passive CNS entry within the context of 5-HT2A/D3 receptor-targeted programs [2].

Lipophilicity CNS Drug Discovery Physicochemical Analysis

Topological Polar Surface Area (TPSA) Differentiation as a Determinant of Blood-Brain Barrier Permeability

The target compound possesses a computed topological polar surface area (TPSA) of 113 Ų, which is identical to that of the des-methyl analog 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, but significantly higher than the benzylpiperazine analog 1-benzyl-4-(4-methyl-3-nitrobenzenesulfonyl)piperazine, which features a TPSA of approximately 95 Ų (estimated from SMILES) due to the absence of the benzodioxole oxygen atoms [1][2]. A TPSA below 140 Ų is a widely accepted computational threshold for predicting blood-brain barrier permeability, and a TPSA near 110 Ų is considered optimal for CNS drug penetration [3].

Blood-Brain Barrier Computational Chemistry ADME Prediction

Hydrogen Bond Acceptor Count Variability Versus Benzodioxole-Deleted Analogs Impacts Solubility and Target Binding

The target compound possesses 8 hydrogen bond acceptor (HBA) atoms, primarily due to the two benzodioxole oxygen atoms, two sulfonyl oxygen atoms, and two nitro group oxygen atoms [1]. In contrast, a closely related benzodioxole-deleted analog, 1-benzyl-4-(4-methyl-3-nitrobenzenesulfonyl)piperazine, has only 6 HBA atoms [2]. The higher HBA count can enhance aqueous solubility and provide additional opportunities for polar interactions with amino acid residues in target proteins, such as the orthosteric binding site of 5-HT2A or D3 receptors [3].

Hydrogen Bonding Solubility Receptor Binding

Rotatable Bond Count Indicates Comparable Molecular Flexibility to Class-Preferred Analogs

The target compound has 4 rotatable bonds, which is comparable to that of the des-methyl analog (3 rotatable bonds) and the benzylpiperazine analog (4 rotatable bonds) [1][2]. Minimal differences in conformational flexibility between these compounds suggest that the primary differentiation stems from the electronic and steric properties imparted by the methyl and benzodioxole substituents, rather than entropic costs of binding [3].

Conformational Analysis Ligand Efficiency Hit-to-Lead Optimization

Vendor-Sourced Purity Benchmarks Enable Reliable Procurement and Assay Reproducibility

The target compound is cataloged by multiple vendors with a typical purity specification of ≥95% (HPLC), as verified by one reagent supplier (CheMenu, Cat. No. CM798031) and is also listed by AmayBio (Cat. No. Aladdin-B1244907-25mg) [1][2]. In contrast, many structurally similar benzodioxole piperazine compounds, such as 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine, are only available as custom synthesis products with longer lead times and less consistent quality assurance . This established supply chain with defined purity reduces inter-batch variability in dose-response experiments.

Quality Control High-Throughput Screening Chemical Procurement

Optimal Procurement and Research Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine (CAS 324779-87-5)


Hit-to-Lead Exploration in 5-HT2A/D3 Dual Antagonist Programs

Based on its structural alignment with the benzodioxole piperazine compound class patented for 5-HT2A and D3 receptor modulation, this compound is best deployed as a screening hit in cell-based functional assays (e.g., calcium flux or β-arrestin recruitment) for these targets, using the des-methyl and benzyl analogs as specificity controls. The compound's moderate lipophilicity (XLogP3-AA = 2.4; up 0.5 units from the des-methyl analog) suggests that any observed potency shift could inform SAR around CNS permeability [1].

CNS Pharmacokinetic Profiling Studies

With a TPSA of 113 Ų (favorable for blood-brain barrier penetration) and 8 hydrogen bond acceptors, this compound serves as a calibrated probe for in vitro MDCK-MDR1 or Caco-2 cell monolayer permeability assays to establish baseline CNS penetrance, compared directly against the benzylpiperazine (TPSA ~95 Ų) and des-methyl (XLogP3-AA = 1.9) analogs to quantify the respective contributions of the benzodioxole and methyl substituents [1][2].

Medicinal Chemistry Fragment Growth and Bioisostere Replacement

The compound provides a unique starting scaffold for exploring bioisosteric replacements of the methyl group with halogens or larger alkyl chains, where the established vendor purity of ≥95% ensures that biological activity differences in follow-up analogues can be attributed to structural changes rather than synthetic impurities [3].

Computational Chemistry and Molecular Docking Validation

Given the availability of high-resolution crystal structures for 5-HT2A and D3 receptors, this compound can be used as a docking validation standard to compare the binding poses predicted for its close analogs, thereby refining pharmacophore models and guiding combinatorial library design [2].

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.